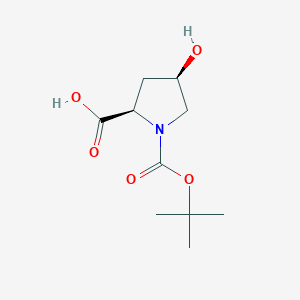

N-Boc-cis-4-Hydroxy-D-proline

Vue d'ensemble

Description

N-Boc-cis-4-Hydroxy-D-proline (CAS: 135042-12-5) is a chiral proline derivative with a tert-butoxycarbonyl (Boc) protecting group and a cis-4-hydroxy configuration. Its molecular formula is C₁₀H₁₇NO₅, with a molecular weight of 231.25 g/mol . Key properties include:

- Melting Point: 145–151°C (varies slightly across sources) .

- Boiling Point: 390.9°C at 760 mmHg .

- Solubility: 100 mg/mL in DMSO, suitable for in vitro and in vivo formulations .

- Applications: Non-cleavable ADC linker: Used in antibody-drug conjugates (ADCs) to connect cytotoxic payloads to antibodies . PROTAC linker: Facilitates the degradation of target proteins via the ubiquitin-proteasome system .

Its stereochemistry (D-configuration) and Boc protection enhance stability and modulate interactions in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-cis-4-Hydroxy-D-proline typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is introduced through selective oxidation or reduction reactions, depending on the starting material .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-cis-4-Hydroxy-D-proline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxyl group .

Applications De Recherche Scientifique

Chemical Synthesis

Chiral Building Block

N-Boc-cis-4-Hydroxy-D-proline serves as a crucial chiral building block in organic synthesis. It is utilized in the construction of complex organic molecules, including peptide synthesis and the development of conformationally constrained structures. The compound's chirality is essential for creating biologically active compounds that require specific stereochemistry for their function .

Peptide Synthesis

This compound is particularly valuable in the synthesis of cyclic peptides, which exhibit enhanced stability and bioactivity compared to linear peptides. Its ability to mimic natural amino acids makes it suitable for designing peptide-based drugs targeting various biological pathways .

Bioconjugation and Drug Development

Bioconjugation Processes

this compound is employed in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This application is critical for developing targeted drug delivery systems, where precise attachment can enhance the therapeutic efficacy of drugs .

Pharmaceutical Development

The compound plays a significant role in the development of pharmaceuticals, particularly those aimed at neurological disorders. Its structural features enable it to mimic natural amino acids, making it a suitable candidate for drug design aimed at specific receptors or enzymes involved in neurological functions .

Case Study 1: Synthesis of Peptide Nucleic Acids (PNA)

A study demonstrated the use of this compound as a precursor in synthesizing new conformationally restricted PNA adenine monomers. The resulting modified adenine decamer exhibited improved binding affinity toward complementary DNA and RNA oligonucleotides compared to its parent compound, highlighting its potential in genetic research and therapeutic applications .

Case Study 2: Development of Targeted Drug Delivery Systems

Research has shown that incorporating this compound into drug conjugates enhances their stability and bioavailability. This application is particularly relevant in designing therapies for cancer treatment, where targeted delivery can significantly improve therapeutic outcomes while reducing side effects .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Chemical Synthesis | Chiral building block for complex organic molecules |

| Peptide Synthesis | Synthesis of cyclic peptides with enhanced stability |

| Bioconjugation | Attachment of biomolecules for targeted drug delivery systems |

| Pharmaceutical Development | Design of drugs targeting neurological disorders |

| Antibody-Drug Conjugates | Non-cleavable linker connecting antibodies to cytotoxic drugs |

Mécanisme D'action

The mechanism of action of N-Boc-cis-4-Hydroxy-D-proline involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-Boc-cis-4-Hydroxy-L-proline (CAS: 87691-27-8)

- Molecular Formula: C₁₀H₁₇NO₅ (identical to D-form).

- Key Differences :

Research Insight: The D-form is preferred in certain chiral syntheses, such as stable azomethine ylide precursors for spiroindenoquinones (SIQPs), due to enhanced stereochemical control .

cis-4-Hydroxy-D-proline (CAS: 2584-71-6)

- Molecular Formula: C₅H₉NO₃.

- Key Differences: Lacks Boc Protection: More reactive but less stable . Molecular Weight: 131.13 g/mol .

This compound Methyl Ester (CAS: 114676-69-6)

- Molecular Formula: C₁₁H₁₉NO₅.

- Key Differences :

Research Insight : Methyl ester derivatives improve reaction yields in cycloadditions due to reduced steric hindrance .

trans-4-Hydroxy-L-proline (CAS: 51-35-4)

- Molecular Formula: C₅H₉NO₃.

- Key Differences :

Key Research Findings

Stability in Synthesis : Replacing L-proline with this compound methyl ester in azomethine ylide reactions improves intermediate stability, enabling robust SIQP synthesis .

Chirality Impact : The D-configuration in this compound enhances enantioselectivity in ADC/PROTAC applications compared to L-forms .

Safety Profile : Boc-protected derivatives (e.g., this compound) require stringent storage (-20°C) but pose lower acute toxicity (LD₅₀ > 16 g/kg) compared to unprotected analogs .

Activité Biologique

N-Boc-cis-4-Hydroxy-D-proline (CAS: 135042-12-5) is a chiral amino acid derivative that has garnered attention in various fields, including medicinal chemistry, biochemistry, and organic synthesis. This compound is particularly valued for its role as a building block in the synthesis of biologically active molecules, including peptide drugs and antibody-drug conjugates (ADCs). Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group, contribute to its diverse applications.

1. Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol. The presence of the Boc group enhances its stability and solubility, making it suitable for various synthetic applications. The hydroxyl group at the 4-position is crucial for its biological activity.

2.1 Target Applications

This compound is primarily utilized in:

- Antibody-Drug Conjugates (ADCs) : As a non-cleavable linker that connects cytotoxic drugs to antibodies, facilitating targeted drug delivery to cancer cells .

- Proteolysis Targeting Chimeras (PROTACs) : It acts as a linker that connects ligands for E3 ubiquitin ligases with target proteins, enabling selective degradation of unwanted proteins .

2.2 Biochemical Pathways

The compound influences various biochemical pathways depending on its application:

- In ADCs, it enhances the stability and bioavailability of the drug conjugate, improving therapeutic efficacy.

- In PROTACs, it plays a role in modulating protein interactions within the ubiquitin-proteasome system .

3.1 Cellular Effects

Research indicates that this compound impacts cellular functions significantly:

- It influences cell signaling pathways and gene expression through interactions with various biomolecules.

- Studies have shown that it can affect cellular metabolism and promote apoptosis in cancer cells when used in ADC formulations .

3.2 Pharmacokinetics

The pharmacokinetic properties of this compound depend on the specific formulation:

- Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by the characteristics of the ADC or PROTAC in which it is incorporated .

4.1 Case Studies

Several studies have demonstrated the utility of this compound in drug development:

- Peptide Synthesis : It has been successfully employed as a precursor in synthesizing cyclic peptides with enhanced stability and activity .

- ADC Development : In one study, researchers synthesized an ADC using this compound as a linker, which showed improved targeting capabilities against specific cancer types .

4.2 Comparative Analysis

The following table summarizes key findings from various studies on this compound:

5. Conclusion

This compound serves as a crucial component in modern medicinal chemistry, particularly in developing targeted therapies such as ADCs and PROTACs. Its unique properties facilitate various biochemical applications, making it an essential compound for researchers focused on drug development and protein engineering.

Future research should continue to explore its potential in other therapeutic areas, particularly in designing novel bioconjugates and enhancing drug delivery systems.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of N-Boc-cis-4-Hydroxy-D-proline relevant to experimental design?

- Key Properties :

- Molecular formula: C₁₀H₁₇NO₅; Molecular weight: 231.25 g/mol .

- Stereochemistry: Two defined stereocenters (cis-4-hydroxy-D configuration) .

- Hydrogen bond donors (HBD): 2; Acceptors (HBA): 5 .

- Methodological Considerations :

- Solubility protocols: Use DMSO/PEG300/Tween-80/saline mixtures (e.g., 2.5 mg/mL in 10% DMSO + 90% SBE-β-CD saline) for stable working solutions .

- Storage: Store as a powder at -20°C; in solvent at -80°C for long-term stability .

Q. How can researchers verify the stereochemical integrity of N-Boc-cis-4-Hydroxy-D-proline during synthesis?

- Analytical Methods :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (85:15) to resolve enantiomers .

- Circular Dichroism (CD) : Compare optical rotation data ([α]²⁰/D values) to literature standards .

- NMR Spectroscopy : Analyze coupling constants (e.g., J₄,₅ in pyrrolidine ring) to confirm cis-configuration .

Q. What safety precautions are essential when handling N-Boc-cis-4-Hydroxy-D-proline?

- Safety Protocol :

- Avoid inhalation or skin contact; use PPE (gloves, lab coat, goggles) .

- In case of exposure, rinse with water (15+ minutes for eyes) and consult medical guidance .

- Dispose of waste via approved chemical disposal channels to prevent environmental contamination .

Advanced Research Questions

Q. How does the cis-4-hydroxy-D configuration influence its role as a non-cleavable ADC linker?

- Mechanistic Insights :

- The rigid cis-hydroxyproline backbone enhances linker stability by resisting enzymatic cleavage, improving ADC serum half-life .

- Conjugation efficiency: Optimize pH (7.0–8.5) and temperature (4–25°C) during antibody-drug coupling to preserve stereochemistry .

- Validation :

- Assess linker stability via mass spectrometry (LC-MS) after incubating ADCs in human plasma (37°C, 72 hours) .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using N-Boc-cis-4-Hydroxy-D-proline?

- Synthesis Optimization :

- Use low-temperature coupling (0–4°C) with HOBt/DIC activation to minimize epimerization .

- Monitor reaction progress via Kaiser test or FT-IR for free amine detection .

- Troubleshooting :

- If racemization occurs (>5% by HPLC), employ microwave-assisted synthesis at controlled power (20–50 W) to accelerate coupling .

Q. How can researchers resolve contradictions in solubility data reported for N-Boc-cis-4-Hydroxy-D-proline?

- Data Analysis Framework :

- Compare solvent systems: Discrepancies may arise from additives (e.g., SBE-β-CD vs. Tween-80) affecting apparent solubility .

- Conduct saturation shake-flask assays at 25°C under inert atmosphere to measure intrinsic solubility .

- Validate results using differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. What are the design considerations for incorporating N-Boc-cis-4-Hydroxy-D-proline into PROTACs?

- Structural Considerations :

- The hydroxy group enables hydrogen bonding with E3 ligases (e.g., VHL or CRBN), enhancing ternary complex formation .

- Adjust linker length (e.g., alkyl chain extensions) to optimize target protein degradation efficiency .

- Experimental Validation :

- Use cellular thermal shift assays (CETSA) to confirm target engagement .

- Measure DC₅₀ values in dose-response studies (e.g., Western blot for protein degradation) .

Q. Methodological Guidance

Q. How should researchers design a robust study to evaluate the hydrolytic stability of N-Boc-cis-4-Hydroxy-D-proline under physiological conditions?

- Experimental Design :

Propriétés

IUPAC Name |

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENKAPCDIOILGV-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350921 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135042-12-5 | |

| Record name | N-Boc-4-hydroxy-D-proline, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135042125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-D-c-4-Hydroxyproline  | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BOC-4-HYDROXY-D-PROLINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I467853HPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.